8-Methoxy-6-methylquinolin-4-ol
Overview
Description
8-Methoxy-6-methylquinolin-4-ol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Spectroscopic Studies and Computational Analyses
8-Methoxy-6-methylquinolin-4-ol, along with its derivatives, has been studied for its spectroscopic properties. Małecki et al. (2010) synthesized and characterized several derivatives using methods like IR, UV–vis, and NMR spectroscopy. They also employed density functional theory (DFT) for optimizing geometries and predicting electronic spectra, indicating the compound's significance in spectroscopic research and computational chemistry (Małecki et al., 2010).
2. Antimicrobial Activities
In the field of antimicrobial research, the derivatives of this compound have shown promising results. Meyer et al. (2001) investigated 4-amino-8-methylquinolines substituted with hydroxy or methoxy groups, including this compound, and found them to exhibit slight antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
3. Applications in Cancer Diagnosis
Alireza et al. (2019) presented a study where a derivative of this compound was used in an analytical model to study the interaction between a nano molecule and a two-mode field for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
4. Antiparasitic Research
Nanayakkara et al. (2008) discussed the antiparasitic activities of 8-Aminoquinoline derivatives, including those related to this compound. These compounds were found to be effective in animal models of malaria and other parasitic infections, showing their potential in antiparasitic drug development (Nanayakkara et al., 2008).
5. Luminescent Properties
Serdyuk et al. (2012) synthesized derivatives of this compound and studied their luminescent properties. The study suggests the potential of these compounds in developingfluorescent materials, highlighting their significance in materials science and optical applications (Serdyuk et al., 2012).
6. Antitubercular Agents
Thomas et al. (2011) synthesized quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, starting from a derivative of this compound. These compounds showed potential as antitubercular agents, indicating the relevance of this compound in the development of new treatments for tuberculosis (Thomas et al., 2011).
7. Synthesis of Complex Metal Compounds
Kitamura et al. (2000) described a method for synthesizing 2-(substituted methyl)quinolin-8-ols, which includes derivatives of this compound. These compounds were used to create complex metal compounds, demonstrating their utility in inorganic chemistry and materials science (Kitamura et al., 2000).
Mechanism of Action
Target of Action
The primary target of 8-Methoxy-6-methylquinolin-4-ol is the Nur77 protein . Nur77 is a potential target for the treatment of cancer such as hepatocellular carcinoma .
Mode of Action
It is known that the compound acts as a modulator of the nur77 protein . The interaction between the compound and its target leads to changes in the activity of the protein, which can influence the progression of diseases such as cancer .
Biochemical Pathways
Given its interaction with the nur77 protein, it is likely that the compound influences pathways related to cell growth and apoptosis .
Result of Action
Given its role as a modulator of the nur77 protein, it is likely that the compound influences cell growth and apoptosis .
Properties
IUPAC Name |
8-methoxy-6-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-9(13)3-4-12-11(8)10(6-7)14-2/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLHKVAEYHPPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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